molecular formula C30H31N3O2 B15038329 N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B15038329
M. Wt: 465.6 g/mol
InChI Key: ADXJZOJSXLDMRP-NJZRLIGZSA-N
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Description

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzyloxy group, a methoxybenzylidene moiety, and a naphthylmethyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and 4-(1-naphthylmethyl)-1-piperazineamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxybenzylidene positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazine
  • N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperidine

Uniqueness

N-(3-(Benzyloxy)-4-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C30H31N3O2

Molecular Weight

465.6 g/mol

IUPAC Name

(E)-1-(4-methoxy-3-phenylmethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C30H31N3O2/c1-34-29-15-14-25(20-30(29)35-23-24-8-3-2-4-9-24)21-31-33-18-16-32(17-19-33)22-27-12-7-11-26-10-5-6-13-28(26)27/h2-15,20-21H,16-19,22-23H2,1H3/b31-21+

InChI Key

ADXJZOJSXLDMRP-NJZRLIGZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OCC5=CC=CC=C5

Origin of Product

United States

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